N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound featuring a benzodioxole moiety, a cyclopropyl group, and a tetrahydronaphthalene core
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-17-6-2-3-14-15(17)4-1-5-16(14)20(24)22-21(9-10-21)13-7-8-18-19(11-13)26-12-25-18/h2-3,6-8,11,16,23H,1,4-5,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDHHHZOJJXFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)C(=O)NC3(CC3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using diazomethane or a Simmons-Smith reaction.
Tetrahydronaphthalene Core Construction: The tetrahydronaphthalene core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Amide Bond Formation: The final step involves coupling the benzodioxole-cyclopropyl intermediate with the tetrahydronaphthalene derivative using standard amide bond formation techniques, such as using carbodiimides (e.g., EDCI) as coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydronaphthalene core can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound may serve as a probe to study various biochemical pathways due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the cyclopropyl group could provide steric hindrance, affecting the binding affinity and specificity. The hydroxyl group in the tetrahydronaphthalene core can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
- N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its combination of a benzodioxole moiety, a cyclopropyl group, and a tetrahydronaphthalene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
